Tert-butyl (2R)-2-amino-3-(4-pyridin-2-ylphenyl)propanoate
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Overview
Description
Tert-butyl (2R)-2-amino-3-(4-pyridin-2-ylphenyl)propanoate is a chiral compound with significant potential in various fields of scientific research. This compound features a tert-butyl ester group, an amino group, and a pyridinylphenyl moiety, making it a versatile molecule for synthetic and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2R)-2-amino-3-(4-pyridin-2-ylphenyl)propanoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as tert-butyl acrylate, 4-bromo-2-pyridine, and ®-2-amino-3-phenylpropanoic acid.
Suzuki-Miyaura Coupling: The 4-bromo-2-pyridine undergoes a Suzuki-Miyaura coupling reaction with a boronic acid derivative of the phenylpropanoic acid to form the pyridinylphenyl moiety.
Esterification: The resulting product is then esterified with tert-butyl acrylate under acidic conditions to form the tert-butyl ester.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions using palladium catalysts and boronic acid derivatives. The esterification step can be optimized for higher yields and purity using continuous flow reactors and automated systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The amino group in the compound can undergo oxidation to form nitroso or nitro derivatives.
Reduction: The pyridinylphenyl moiety can be reduced to form the corresponding piperidine derivative.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various amides and ureas.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like acyl chlorides and isocyanates are used for forming amides and ureas, respectively.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Piperidine derivatives.
Substitution: Amides and ureas.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl (2R)-2-amino-3-(4-pyridin-2-ylphenyl)propanoate is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and catalysis.
Biology
In biological research, this compound is used to study enzyme-substrate interactions and protein-ligand binding due to its unique structure and functional groups.
Medicine
In medicinal chemistry, it serves as a lead compound for the development of new drugs targeting various diseases, including cancer and neurological disorders.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of tert-butyl (2R)-2-amino-3-(4-pyridin-2-ylphenyl)propanoate involves its interaction with specific molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active site residues, while the pyridinylphenyl moiety can engage in π-π interactions with aromatic residues in the target protein. These interactions modulate the activity of the target protein, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl (2R)-2-amino-3-(4-pyridin-3-ylphenyl)propanoate
- Tert-butyl (2R)-2-amino-3-(4-pyridin-4-ylphenyl)propanoate
- Tert-butyl (2R)-2-amino-3-(4-pyridin-5-ylphenyl)propanoate
Uniqueness
Tert-butyl (2R)-2-amino-3-(4-pyridin-2-ylphenyl)propanoate is unique due to the position of the pyridinyl group on the phenyl ring, which influences its binding affinity and selectivity towards specific molecular targets. This positional isomerism can lead to differences in biological activity and pharmacokinetic properties, making it a valuable compound for drug discovery and development.
Properties
IUPAC Name |
tert-butyl (2R)-2-amino-3-(4-pyridin-2-ylphenyl)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-18(2,3)22-17(21)15(19)12-13-7-9-14(10-8-13)16-6-4-5-11-20-16/h4-11,15H,12,19H2,1-3H3/t15-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPQMLESMWFGFGB-OAHLLOKOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC1=CC=C(C=C1)C2=CC=CC=N2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H](CC1=CC=C(C=C1)C2=CC=CC=N2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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